molecular formula C20H19N5O2S B6459729 3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549020-39-3

3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6459729
CAS No.: 2549020-39-3
M. Wt: 393.5 g/mol
InChI Key: WJKNUPXMCGNMFM-UHFFFAOYSA-N
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Description

3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that belongs to the class of heterocyclic compounds

Mechanism of Action

Target of Action

Similar compounds have been known to targetbacterial cells and exhibit antibacterial activity .

Mode of Action

It’s worth noting that similar compounds have been found to inhibitbiofilm formation and quorum sensing in bacteria . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population.

Biochemical Pathways

It’s known that the inhibition of quorum sensing can disrupt the regulation of genes controllingbiofilm formation and virulence factors . This can lead to a decrease in bacterial virulence and an increase in their susceptibility to antibiotics.

Pharmacokinetics

The compound’smolecular weight is 300.362 , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five.

Result of Action

The result of the compound’s action is the inhibition of biofilm formation and quorum sensing in bacteria . This can lead to a decrease in bacterial virulence and an increase in their susceptibility to antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of Quinoxaline Derivative: The synthesis begins with the preparation of the 3-methylquinoxaline derivative. This can be achieved by the condensation of o-phenylenediamine with methylglyoxal under acidic conditions.

    Piperazine Substitution: The quinoxaline derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinyl quinoxaline intermediate.

    Benzothiazole Formation: The final step involves the cyclization of the piperazinyl quinoxaline intermediate with 2-aminobenzenethiol under oxidative conditions to form the benzothiazole ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinoxaline or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides, under basic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced quinoxaline or benzothiazole derivatives

    Substitution: Alkylated or acylated piperazine derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione has shown potential as an antimicrobial and antitumor agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential use as an antipsychotic agent. Studies have shown that it can act on dopamine and serotonin receptors, which are crucial targets in the treatment of psychiatric disorders .

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its heterocyclic structure.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(2-quinoxalinyl)piperazin-1-yl)-1,2-benzothiazole
  • 3-(4-(3-chloroquinoxalin-2-yl)piperazin-1-yl)-1,2-benzothiazole
  • 3-(4-(3-methylquinoxalin-2-yl)piperazin-1-yl)-1,2-benzothiazole

Uniqueness

Compared to similar compounds, 3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This unique structure may result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-14-19(22-17-8-4-3-7-16(17)21-14)24-10-12-25(13-11-24)20-15-6-2-5-9-18(15)28(26,27)23-20/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKNUPXMCGNMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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